5-Hydroxytryptamine creatinine sulfate (salt) monohydrate
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Overview
Description
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate, also known as Serotonin creatinine sulfate salt monohydrate, is an active endogenous metabolite . It is produced by serotonergic neurons in the CNS and enterochromaffin cells in the gastrointestinal tract .
Molecular Structure Analysis
The empirical formula of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate is C10H12N2O · C4H9N3O5S · H2O . Its molecular weight is 405.43 .Physical And Chemical Properties Analysis
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate is a white to off-white solid . It is soluble in 0.1 M HCl and very slightly soluble in 95% ethanol . It is insoluble in absolute ethanol . The melting point is approximately 220 °C .Scientific Research Applications
Neurotransmitter Role
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate is a derivative of serotonin, which is a well-known neurotransmitter. It plays a crucial role in transmitting signals in the brain, contributing to feelings of well-being and happiness .
Pharmaceutical Research and Development
This compound holds immense promise in the realm of pharmaceutical research and development. Its versatile nature allows it to serve as a crucial building block in the synthesis of novel drug candidates, targeting a wide range of health conditions .
Study of Feeding Motions in Caenorhabditis Elegans
Researchers have used this compound to study its effect on the feeding motions in Caenorhabditis elegans, a type of nematode used as a model organism in biology .
Chronotropic Responses in Zebrafish Heart
The compound has been used to study the chronotropic responses of serotonin (5-HT) in the zebrafish heart. Chronotropic effects involve changes in heart rate, and this research could have implications for understanding heart function and disease .
Study of Isthmus Peristalsis
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate has been used to study the effect of serotonin on isthmus peristalsis. The isthmus is a part of the female reproductive tract in birds, and peristalsis refers to the wave-like muscle contractions that move eggs along the tract .
Mechanism of Action
Target of Action
The primary target of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate, also known as Serotonin Creatinine Sulfate Monohydrate, is the 5-HT2A serotonin receptor . This receptor plays a crucial role in the function and regulation of serotonin in the brain.
Mode of Action
The compound interacts with its target, the 5-HT2A serotonin receptor, leading to the internalization of the receptor . This interaction results in changes in the neuronal activity, specifically the production of catecholamine .
Biochemical Pathways
The interaction of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate with the 5-HT2A serotonin receptor affects the serotonin pathway . This pathway is responsible for various physiological processes, including mood regulation, appetite, and sleep. The downstream effects of this interaction include changes in these processes, potentially influencing behavior and perception .
Pharmacokinetics
As an endogenous metabolite , it is expected to have good bioavailability and be well-absorbed and distributed in the body.
Result of Action
The result of the action of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate is the stimulation of neuronal production of catecholamine . Catecholamines are neurotransmitters involved in the body’s response to stress or fear, often leading to physiological changes.
Action Environment
The action, efficacy, and stability of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate can be influenced by various environmental factorsAs an endogenous metabolite , its action may also be influenced by the individual’s physiological state.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment, avoid dust formation, contact with skin, eyes, and clothing, breathing dust/fume/gas/mist/vapors/spray, ingestion, and inhalation . It should be stored in a dry place, with the container tightly closed, and kept refrigerated .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCXVJIGPVULPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo(b)thien-3-yl-3-(1-pyrrolidinyl)-1-propanone hydrochloride | |
CAS RN |
61-47-2 |
Source
|
Record name | SEROTONIN CREATINE SULFATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L522LAQ9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.